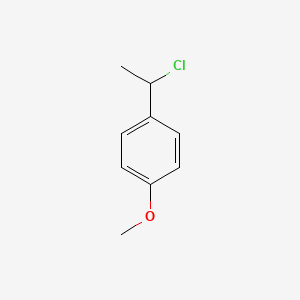

1-(1-chloroethyl)-4-methoxybenzene

Übersicht

Beschreibung

1-(1-chloroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is known for its applications in various chemical processes and is characterized by its chlorine and methoxy functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves the chlorination of 1-(4-methoxyphenyl)ethanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate chloroethyl ether, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-chloroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 1-(1-ethyl)-4-methoxybenzene.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

Substitution: 1-(1-hydroxyethyl)-4-methoxybenzene, 1-(1-aminoethyl)-4-methoxybenzene.

Oxidation: 1-(4-methoxyphenyl)ethanal, 1-(4-methoxyphenyl)ethanoic acid.

Reduction: 1-(1-ethyl)-4-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 1-(1-chloroethyl)-4-methoxybenzene serves as an important intermediate in the production of various organic compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, making it a versatile building block in organic synthesis.

Biology

The compound has been studied for its interactions with biological systems. Specifically, it has been shown to exhibit mutagenic properties in laboratory tests, indicating potential risks for genetic damage. For instance, Ames tests revealed that exposure to this compound increased mutation frequencies in Salmonella strains . This aspect makes it relevant in studies related to toxicology and environmental health.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical agents. Its reactivity allows for modifications that can lead to the development of new drugs with specific therapeutic effects. Research into its derivatives has shown promising results in targeting various disease pathways .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its use in formulating products that require specific chemical characteristics, such as stability and reactivity under different conditions.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(1-chloroethyl)-4-methoxybenzene involves electrophilic aromatic substitution reactions. The chlorine atom acts as an electrophile, which can be attacked by nucleophiles. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, making it more reactive .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene, 1-(1-chloroethyl)-: Similar structure but lacks the methoxy group.

Benzene, 1-(1-chloroethenyl)-: Contains a double bond instead of a single bond in the ethyl group.

Benzene, 1-(1-chloroethyl)-4-hydroxy-: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

1-(1-chloroethyl)-4-methoxybenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical reactivity and properties. The methoxy group enhances the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions compared to its analogs .

Biologische Aktivität

1-(1-chloroethyl)-4-methoxybenzene, also known as p-chloroethyl anisole , is an organic compound with significant biological activity. Its structure consists of a methoxy group and a chloroethyl substituent on a benzene ring, which contributes to its chemical reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

- Chemical Formula : CHClO

- Molecular Weight : 172.64 g/mol

- CAS Number : 1538-89-2

The biological activity of this compound primarily involves its interaction with cellular components, including enzymes and nucleic acids. The chloroethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that may bind to DNA or proteins, potentially causing mutagenic effects.

1. Mutagenicity

Research indicates that this compound exhibits mutagenic properties. Studies have shown that it can induce mutations in bacterial and mammalian cell lines, suggesting a risk for genetic damage. For instance, in Ames tests, this compound has been demonstrated to increase the frequency of mutations in Salmonella strains exposed to various concentrations.

2. Cytotoxicity

The compound has been evaluated for its cytotoxic effects across different cell types. In vitro studies reveal that at higher concentrations, it can lead to cell death through apoptosis and necrosis. The cytotoxicity is dose-dependent, with significant effects observed at concentrations above 50 µM.

3. Oxidative Stress

This compound has been linked to the induction of oxidative stress in cells. This is characterized by increased levels of reactive oxygen species (ROS), which can lead to cellular damage and inflammation. The oxidative stress response may activate various signaling pathways associated with cell survival and apoptosis.

Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of this compound utilized the Ames test, revealing that the compound significantly increased mutation rates in Salmonella typhimurium strains TA98 and TA100 when exposed to metabolic activation systems. The results indicated a strong correlation between concentration and mutation frequency.

Study 2: Cytotoxic Effects on Human Cell Lines

In another investigation involving human liver cancer cell lines (HepG2), treatment with varying concentrations of the compound resulted in a marked decrease in cell viability after 24 hours. The IC50 value was determined to be approximately 45 µM, indicating substantial cytotoxicity at relatively low doses.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Mutagenicity | Increased mutation rates | |

| Cytotoxicity | IC50 = 45 µM in HepG2 cells | |

| Oxidative Stress | Elevated ROS levels |

Eigenschaften

IUPAC Name |

1-(1-chloroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHVYBULNCPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456520 | |

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-89-2 | |

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.